![molecular formula C15H23NO3Si B1521766 (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol CAS No. 1171920-61-8](/img/structure/B1521766.png)
(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
Vue d'ensemble
Description
The compound (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol is an organic compound. It is a derivative of pyridine and contains a tert-butyldimethylsilyloxy group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyldimethylsilyl chloride (TBDMSCl), a common silylating agent used in organic synthesis . This compound reacts with alcohols to form tert-butyldimethylsilyl ethers .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in the compound can react with various reagents. For instance, it can react with alcohols in the presence of a base to form silyl ethers .
Applications De Recherche Scientifique
Hydrogen Bonding in Binary Mixtures
Research on binary mixtures containing pyridine and its derivatives, such as methanol and tert-butanol, highlights the significance of hydrogen bonding in these systems. Enthalpies of solution and dissolution processes provide insights into the interactions between components, useful in understanding the behavior of complex chemical systems including those related to the compound of interest (Marczak, Heintz, & Bucek, 2004).
Enantioselective Carbonyl Allylation
The enantioselective carbonyl allylation of furan methanols demonstrates the utility of specific catalysts in achieving high selectivity and yield for the synthesis of optically enriched products. This method's application in synthesizing complex organic molecules can be relevant for the study and application of the target compound (Bechem, Patman, Hashmi, & Krische, 2010).
Heterocyclisation to Form Substituted Furans
The catalytic heterocyclisation of protected γ-hydroxy-α,β-unsaturated ketones to form substituted furans underlines the potential for synthesizing furan-based structures, which could relate to the structural motifs within the target compound. This process proceeds via in situ deprotection followed by catalytic dehydrative heterocyclisation, presenting a method for constructing furan rings, a key feature in the target molecule (Babcock, Rahman, & Taylor, 2022).
Synthesis and Reactivity of Furan Derivatives
Studies on the synthesis and reactivity of furan derivatives, including the catalytic hydrogenation and functionalization of such structures, provide valuable insights into methodologies that could be applied to modify or synthesize the target compound. These studies explore the conditions and catalysts effective for transforming furan derivatives into functionalized products (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).
Methanol as a Reactant in Organic Synthesis
The use of methanol in organic synthesis, including its role as a H-transfer agent for the reduction of carbonyl compounds, illustrates the versatility of methanol in facilitating various chemical transformations. This research could provide a foundation for understanding how methanol might interact or be used in reactions involving the target compound (Pasini, Lolli, Albonetti, Cavani, & Mella, 2014).
Orientations Futures
Propriétés
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-8,17H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABMDYUQZRCJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674099 | |
| Record name | [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol | |
CAS RN |
1171920-61-8 | |
| Record name | [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)
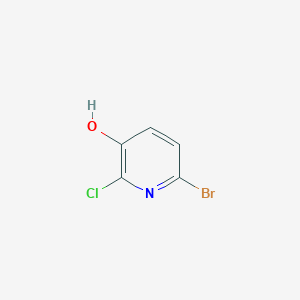
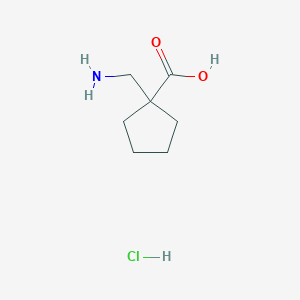

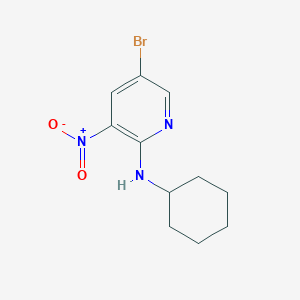
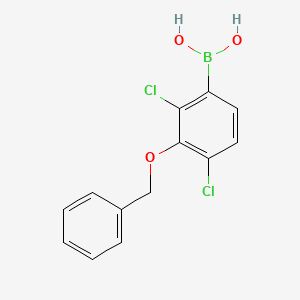

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)

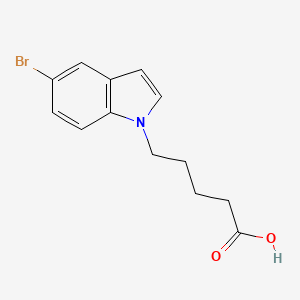


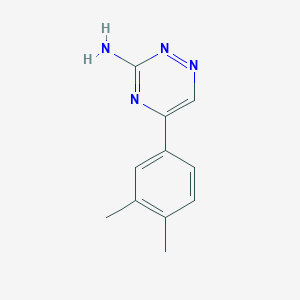
![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)